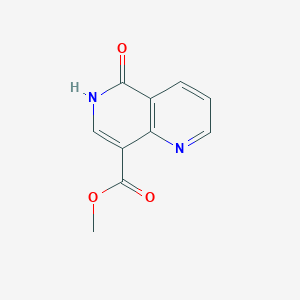

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate

描述

Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a bicyclic heteroaromatic compound featuring a 1,6-naphthyridine core partially saturated at the 5,6-positions, with a ketone group at C5 and a methyl ester substituent at C6. Its synthesis often involves decarboxylation or esterification of precursor acids. For instance, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid undergoes decarboxylation under thermal conditions to yield derivatives with reduced substituents .

属性

IUPAC Name |

methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)6-3-2-4-11-8(6)7/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJDMYTZUHGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and solvent-free reactions with basic alumina has been explored for related naphthyridine derivatives .

化学反应分析

Types of Reactions: methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

Substitution: Commonly involves nucleophilic substitution reactions with halides or other leaving groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products: The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities .

科学研究应用

methyl5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

作用机制

The mechanism of action of methyl 5-oxo-6H-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

The compound’s structural and functional attributes are best understood through comparison with analogs, including ethyl esters, decahydro derivatives, and substituted variants. Key differences in ring saturation, substituent groups, and reactivity are summarized below.

Structural Analogues: Ethyl Esters vs. Methyl Esters

Ethyl esters of 1,6-naphthyridine derivatives, such as (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate, share a similar bicyclic framework but exhibit distinct properties due to full saturation (decahydro) and sulfur-containing substituents.

Table 1: Comparison of Methyl and Ethyl Ester Derivatives

Substituent Variations: Oxo vs. Sulfanylidene Groups

The presence of a sulfanylidene group (C=S) in decahydro derivatives contrasts with the oxo (C=O) group in the target compound. Sulfanylidene groups introduce additional lone-pair interactions, affecting hydrogen bonding and molecular packing in crystalline states . In contrast, the oxo group at C5 in methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate enhances electrophilicity, making it reactive toward nucleophilic attack or decarboxylation .

Ring Saturation: Dihydro vs. Decahydro Systems

Fully saturated analogs, such as decahydro-1,6-naphthyridines, exhibit enhanced conformational flexibility and stability under harsh conditions (e.g., reflux in acidic/basic media) .

Table 2: Impact of Ring Saturation on Properties

Functional Group Modifications in Derivatives

Substituent diversity is evident in derivatives like 8-(α-hydroxybenzyl)-6-methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylate (143), which incorporates styryl and hydroxybenzyl groups. These modifications enhance π-π stacking interactions and solubility in polar solvents, distinguishing them from the simpler methyl ester variant .

生物活性

Methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies illustrating its efficacy.

Chemical Structure and Properties

The molecular formula of methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate is , with a molecular weight of approximately 218.21 g/mol. The compound features a bicyclic naphthyridine core with a carboxylate group and a ketone functional group, which contribute to its reactivity and biological properties.

Table 1: Structural Features of Methyl 5-Oxo-5,6-Dihydro-1,6-Naphthyridine-8-Carboxylate

| Feature | Description |

|---|---|

| Core Structure | Naphthyridine |

| Functional Groups | Methyl, Carboxylate, Ketone |

| Molecular Weight | 218.21 g/mol |

Biological Activity

Naphthyridine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiparasitic, and anticancer properties. The specific biological activities of methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate are still under investigation; however, related compounds have shown promising results.

Antimicrobial Activity

Research indicates that naphthyridine derivatives can possess significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) in the low microgram range against various pathogens.

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro- | 0.25 | Antimicrobial |

| Ethyl 2-methyl-5-oxo-5,6-dihydro | 0.50 | Antimicrobial |

| Halogenated Naphthyridines | Varies | Antitumor |

Antiparasitic Activity

A series of studies have highlighted the antiparasitic potential of naphthyridine derivatives against Leishmania spp. For example, an early compound in this class demonstrated moderate efficacy in murine models of visceral leishmaniasis but suffered from poor tolerability due to rapid metabolism.

Case Study: Efficacy in Leishmaniasis Models

In a study assessing the efficacy of methyl derivatives in treating leishmaniasis:

- Compound Tested : Methyl 6-amino derivative.

- Dosage : Administered intraperitoneally at varying doses.

- Results : Showed a reduction in parasite load by approximately 46% compared to standard treatments which achieved over 99% reduction .

The mechanism by which naphthyridine derivatives exert their biological effects often involves interaction with specific biochemical pathways:

- Metal Sequestration : Some compounds have been observed to sequester divalent metal cations, which is crucial for their antiparasitic activity.

- Inhibition of Enzymatic Pathways : Certain derivatives inhibit key enzymes involved in pathogen metabolism.

- Cell Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of naphthyridine derivatives. Modifications at key positions on the naphthyridine ring can enhance potency and selectivity.

Key Findings from SAR Studies:

常见问题

Q. What are the optimal synthetic routes for methyl 5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via two primary routes:

- Decarboxylation of the carboxylic acid precursor : Heating 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid under neat conditions at 250°C yields 77% of the decarboxylated product. Elevated temperatures (e.g., 370°C) may be required for bulkier substituents .

- Esterification : Reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions. Microwave-assisted synthesis can reduce reaction time and improve purity .

Optimization Strategies :

- Use inert atmospheres to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to minimize byproduct formation.

- Adjust solvent polarity to enhance solubility of intermediates.

Table 1. Comparison of Synthetic Methods

| Method | Starting Material | Conditions | Yield | Reference |

|---|---|---|---|---|

| Decarboxylation | 8-Carboxylic acid derivative | Neat, 250°C, ? min | 77% | |

| Esterification | Carboxylic acid + MeOH | H⁺ catalyst, reflux | N/A* | |

| Cross-Coupling | Bromo precursor | Arylboronic acid, Pd catalyst | Varies | |

| *Yield data inferred from analogous reactions. |

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

Methodological Answer :

- ¹H/¹³C NMR :

-

Ester methyl group: Singlet at δ ~3.9 ppm (¹H); δ ~52 ppm (¹³C).

-

Lactam carbonyl: δ ~165–170 ppm (¹³C).

- IR Spectroscopy :

-

Ester C=O stretch at ~1700 cm⁻¹.

-

Lactam C=O stretch at ~1650 cm⁻¹.

- X-ray Crystallography : Resolves hydrogen-bonding patterns in the bicyclic core, critical for confirming regiochemistry .

Best Practices :

- Use deuterated DMSO for solubility in NMR.

- Compare spectra with computational models (DFT) to validate assignments.

Q. How does the compound’s reactivity vary under standard laboratory conditions, and what precautions are necessary for storage?

Methodological Answer :

- Thermal Stability : The ester group is stable below 200°C but undergoes decarboxylation above 250°C. Store at 2–8°C in inert atmospheres to prevent degradation .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for reactions .

- Light Sensitivity : Protect from UV exposure to avoid photodegradation .

Advanced Research Questions

Q. What mechanistic pathways explain the decarboxylation behavior of precursors, and how do substituents influence reaction kinetics?

Methodological Answer : Decarboxylation proceeds via a six-membered cyclic transition state, facilitated by electron-withdrawing groups (EWGs) at position 6. For example:

- Methyl substituents stabilize the transition state, enabling decarboxylation at 250°C.

- Bulkier groups (e.g., phenyl) require higher temperatures (370°C) due to steric hindrance .

Experimental Validation :

- Conduct kinetic studies using DSC/TGA to map temperature-dependent degradation.

- Compare isotopic labeling (e.g., ¹³C) to track CO₂ elimination pathways .

Q. How can researchers resolve contradictions in reported yields for similar naphthyridine derivatives under varying conditions?

Methodological Answer : Discrepancies often arise from differences in:

- Purity of Starting Materials : Impurities in precursors (e.g., 6-methyl derivatives) alter reaction efficiency. Use HPLC-purified reagents .

- Heating Methods : Microwave irradiation vs. oil-bath heating impacts thermal gradients. Standardize equipment across studies .

- Catalyst Loading : Pd-based catalysts (e.g., Suzuki couplings) require precise stoichiometry; deviations >5% significantly affect yields .

Case Study :

- In , decarboxylation at 250°C (77% yield) vs. 370°C (72% yield) reflects substituent-dependent activation energies. Replicate conditions with controlled atmospheres to isolate variables .

Q. What strategies mitigate byproduct formation during functionalization of the naphthyridine core?

Methodological Answer : Common byproducts include diarylated derivatives (from cross-coupling) and oxidized lactams. Mitigation approaches:

- Selective Protection : Temporarily block reactive sites (e.g., amino groups) using Boc or Fmoc protection .

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings to suppress homocoupling .

- Low-Temperature Quenching : Halt reactions at 50–60% conversion to minimize over-functionalization .

Q. How can computational modeling predict the compound’s binding affinity for pharmacological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR). Focus on hydrogen bonding with the lactam oxygen and π-π stacking of the naphthyridine core .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .

- SAR Analysis : Compare methyl ester analogs to identify substituents enhancing binding (e.g., halogenation at position 5) .

Q. What are the implications of solvent choice on the compound’s stability in catalytic reactions?

Methodological Answer :

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize intermediates but risk ester hydrolysis. Use molecular sieves to maintain anhydrous conditions .

- Ether Solvents (THF) : Ideal for Grignard reactions but may form peroxides; test with KI-starch paper before use .

- Neat Conditions : Reduce solvent interference but require precise temperature control to prevent decomposition .

Q. How does the methyl ester group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer : The ester acts as a meta-directing group due to its electron-withdrawing nature. Key observations:

- Nitration : Occurs preferentially at position 3 (para to ester).

- Halogenation : Iodine selectively substitutes at position 8 under radical conditions . Experimental Design :

- Use HNO₃/H₂SO₄ for nitration; monitor regiochemistry via NOE NMR .

- Compare with ethyl ester analogs to assess steric effects .

Q. What comparative analytical approaches validate the compound’s purity for in vitro bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。